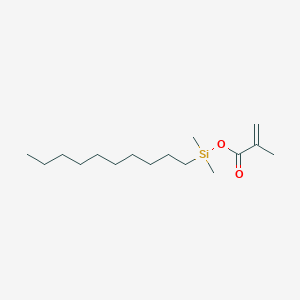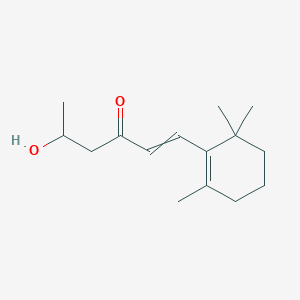![molecular formula C8H8ClN B14309876 N-[(4-Methylphenyl)methylidene]hypochlorous amide CAS No. 112129-05-2](/img/structure/B14309876.png)
N-[(4-Methylphenyl)methylidene]hypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-4-methylbenzenemethanimine is an organic compound characterized by the presence of a chloro group attached to a nitrogen atom, which is further bonded to a 4-methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methylbenzenemethanimine typically involves the chlorination of 4-methylbenzenemethanimine. This can be achieved by reacting 4-methylbenzenemethanimine with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methylbenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: N-Chloro-4-methylbenzenemethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-4-methylbenzenemethanone.
Reduction: Reduction of the chloro group can yield 4-methylbenzenemethanimine.
Substitution: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methylbenzenemethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: N-chloro-4-methylbenzenemethanone.
Reduction: 4-methylbenzenemethanimine.
Substitution: 4-methylbenzenemethanol.
Scientific Research Applications
N-Chloro-4-methylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Chloro-4-methylbenzenemethanimine involves the interaction of the chloro group with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
- N-Chloro-4-methylbenzenemethanamine
- N-Chloro-4-methylbenzenemethanone
- 4-Methylbenzenemethanimine
Comparison: N-Chloro-4-methylbenzenemethanimine is unique due to the presence of the chloro group attached to the nitrogen atom, which imparts distinct reactivity compared to similar compounds. For example, N-Chloro-4-methylbenzenemethanamine has a similar structure but lacks the imine functionality, resulting in different chemical behavior. Similarly, N-Chloro-4-methylbenzenemethanone has a carbonyl group instead of an imine, leading to different reactivity patterns.
Properties
CAS No. |
112129-05-2 |
|---|---|
Molecular Formula |
C8H8ClN |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
N-chloro-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C8H8ClN/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3 |
InChI Key |
GUCKYHLPLNNQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
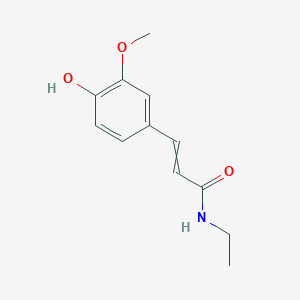
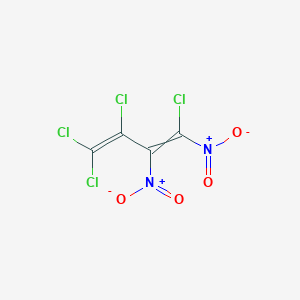
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
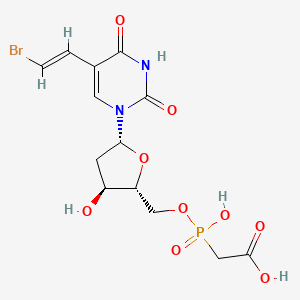
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
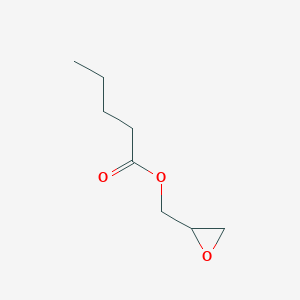
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
